molecular formula C17H13ClFN7O B14924039 N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924039
M. Wt: 385.8 g/mol
InChI Key: ZWDNTVIXIFKQLN-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and pyrimidine rings. Common reagents used in these reactions include hydrazine, chloroform, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various functionalized derivatives .

Scientific Research Applications

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of the cell cycle and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C17H13ClFN7O

Molecular Weight

385.8 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H13ClFN7O/c1-10-7-14(23-26(10)9-11-3-4-12(19)8-13(11)18)21-16(27)15-22-17-20-5-2-6-25(17)24-15/h2-8H,9H2,1H3,(H,21,23,27)

InChI Key

ZWDNTVIXIFKQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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